molecular formula C29H22 B14667019 9H-Fluorene, 2,7-bis(2-phenylethenyl)- CAS No. 51023-87-1

9H-Fluorene, 2,7-bis(2-phenylethenyl)-

Cat. No.: B14667019
CAS No.: 51023-87-1
M. Wt: 370.5 g/mol
InChI Key: DAKGYRRPMNTHII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9H-Fluorene, 2,7-bis(2-phenylethenyl)-: is a compound known for its unique structural properties and applications in various scientific fields This compound is characterized by the presence of two phenylethenyl groups attached to the 2 and 7 positions of the fluorene core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9H-Fluorene, 2,7-bis(2-phenylethenyl)- typically involves the reaction of 2,7-dibromofluorene with phenylacetylene under palladium-catalyzed coupling conditions. The reaction is carried out in the presence of a base such as potassium carbonate and a solvent like tetrahydrofuran (THF). The reaction mixture is heated to reflux, and the product is purified by column chromatography .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 9H-Fluorene, 2,7-bis(2-phenylethenyl)- primarily involves its ability to participate in π-π interactions and electron transfer processes. The phenylethenyl groups enhance the conjugation and electron-donating properties of the fluorene core, making it an efficient material for optoelectronic applications. The compound interacts with molecular targets through non-covalent interactions, facilitating energy transfer and emission processes .

Comparison with Similar Compounds

  • 9H-Fluorene, 2,7-dibromo-
  • 9H-Fluorene, 2,7-dimethyl-
  • 9H-Fluorene, 2,7-diphenyl-

Comparison:

Properties

CAS No.

51023-87-1

Molecular Formula

C29H22

Molecular Weight

370.5 g/mol

IUPAC Name

2,7-bis(2-phenylethenyl)-9H-fluorene

InChI

InChI=1S/C29H22/c1-3-7-22(8-4-1)11-13-24-15-17-28-26(19-24)21-27-20-25(16-18-29(27)28)14-12-23-9-5-2-6-10-23/h1-20H,21H2

InChI Key

DAKGYRRPMNTHII-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=CC(=C2)C=CC3=CC=CC=C3)C4=C1C=C(C=C4)C=CC5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.